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Compound of Interest

Ethyl 4-bromo-2-
Compound Name: _
(trifluoromethoxy)benzoate

cat. No.: B1390131

An In-depth Technical Guide to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction: A Versatile Building Block in Modern
Synthesis

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester that has
emerged as a significant building block in the fields of medicinal chemistry and materials
science. Its unique trifunctional architecture—comprising a reactive bromine atom, a lipophilic
and metabolically stable trifluoromethoxy group, and an ethyl ester handle—offers synthetic
chemists a versatile platform for molecular elaboration. This guide provides a comprehensive
overview of its structure, properties, synthesis, and applications, tailored for researchers,
scientists, and professionals in drug development. The strategic placement of its functional
groups makes this compound an invaluable intermediate for creating complex molecular
scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Chemical Structure and Nomenclature

The precise arrangement of substituents on the benzene ring is critical to the chemical
reactivity and utility of this compound. Understanding its formal nomenclature and structure is
the first step in harnessing its synthetic potential.

IUPAC Name and Synonyms

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1390131?utm_src=pdf-interest
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Common synonyms and identifiers include:
e 4-Bromo-2-(trifluoromethoxy)benzoic acid ethyl ester

e Benzoic acid, 4-bromo-2-(trifluoromethoxy)-, ethyl ester

Molecular Structure

The core of the molecule is an ethyl benzoate system. The aromatic ring is substituted at the
C4 position with a bromine atom and at the C2 position with a trifluoromethoxy (-OCFs) group.

Caption: 2D Structure of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for handling, storage, and
experimental design.

Property Value Source
CAS Number 1186195-27-6 [1][2]
Molecular Formula C10HsBrFsOs [1][2]
Molecular Weight 313.07 g/mol [1112]
) Pale-yellow to yellow-brown
Physical Form o [2]
liquid
Purity >95% [2]

QDAATKCEXCYIPG-
InChl Key [2]
UHFFFAOYSA-N

Storage Conditions 2-8 °C, inert atmosphere [2]

The Role of Key Functional Groups in Synthesis
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The synthetic utility of ethyl 4-bromo-2-(trifluoromethoxy)benzoate stems directly from the
properties of its substituents.

o Trifluoromethoxy Group (-OCFs3): This group is a bioisostere of larger alkyl or halogen groups
and is highly valued in drug design. Its strong electron-withdrawing nature and high
lipophilicity can significantly enhance a molecule's metabolic stability, membrane
permeability, and binding affinity to biological targets.[3] The -OCFs group is generally stable
and does not participate in reactions, making it an ideal spectator group that modulates
molecular properties.

e Bromo Group (-Br): The bromine atom at the C4 position is the primary reactive site for
synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed
cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-
Hartwig aminations.[4][5] This reactivity allows for the facile introduction of carbon-carbon
and carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold
and the exploration of structure-activity relationships (SAR).

» Ethyl Ester Group (-COOEt): The ester functionality serves as a versatile handle. It can be
readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid,
which can then be converted into amides, other esters, or reduced to an alcohol. This allows
for another dimension of structural modification late in a synthetic sequence.

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing ethyl 4-bromo-2-
(trifluoromethoxy)benzoate is the Fischer esterification of its parent carboxylic acid, 4-bromo-
2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol is a robust and
scalable process.

Experimental Workflow

Click to download full resolution via product page
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Caption: Workflow for the synthesis of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Detailed Step-by-Step Methodology

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).

o Reagent Addition: Add absolute ethanol (10-20 volumes), which serves as both the reactant
and the solvent. Add a catalytic amount of concentrated sulfuric acid (H2SOa4) or p-
toluenesulfonic acid monohydrate (TSOH-H20, ~0.05 eq).[6]

e Heating and Monitoring: Heat the mixture to reflux (approximately 78°C) and maintain for 12-
24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC)
or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is
consumed.

o Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a
saturated aqueous solution of sodium bicarbonate (NaHCOs) to neutralize the acid catalyst.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

e Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2SOa). Filter the drying agent
and concentrate the filtrate under reduced pressure to yield the crude product.

« Purification: Purify the crude ester by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to afford the pure ethyl 4-bromo-2-
(trifluoromethoxy)benzoate.

Applications in Drug Discovery and Organic
Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a
crucial intermediate for building them. Its value lies in its capacity to generate diverse libraries
of compounds for screening.
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o Lead Optimization: In medicinal chemistry, the ability to rapidly modify a lead compound is
essential. The bromo-substituent allows chemists to systematically introduce a wide variety
of fragments via cross-coupling to probe the binding pocket of a target protein, thereby
optimizing potency and selectivity.[5]

o Synthesis of Heterocycles: The ester and bromo functionalities can be used in tandem to
construct complex heterocyclic systems, which are privileged scaffolds in many approved
drugs.

o Materials Science: Fluorinated organic compounds are of great interest in materials science
for creating polymers, liquid crystals, and organic electronic materials with enhanced thermal
stability and unique electronic properties.[4] The trifluoromethoxy group imparts these
desirable characteristics.

Safety and Handling

According to available safety data, ethyl 4-bromo-2-(trifluoromethoxy)benzoate is classified
as harmful and an irritant.[2]

e Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye
irritation (H319), and may cause respiratory irritation (H335).[2]

e Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
breathing dust, fumes, or vapors.

Conclusion

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a high-value, strategically functionalized
building block for advanced chemical synthesis. The combination of a stable, property-
modulating trifluoromethoxy group with a synthetically versatile bromine atom makes it an
indispensable tool for researchers in drug discovery and materials science. Its straightforward
synthesis and well-defined reactivity provide a reliable pathway for the creation of novel and
complex molecular architectures.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.nbinno.com/article/other-organic-chemicals/strategic-advantage-4-bromo-3-trifluoromethyl-benzoic-acid-pharmaceutical-rd-vb
https://www.nbinno.com/article/other-organic-chemicals/the-chemical-synthesis-landscape-utilizing-4-bromo-2-fluorobenzoic-acid-for-innovation-xr
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/astatechinc/ate428010271?context=bbe
https://www.sigmaaldrich.com/SG/en/product/astatechinc/ate428010271?context=bbe
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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